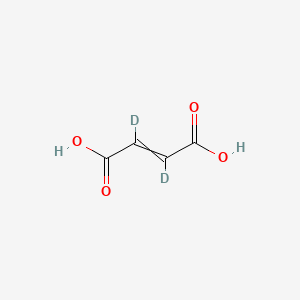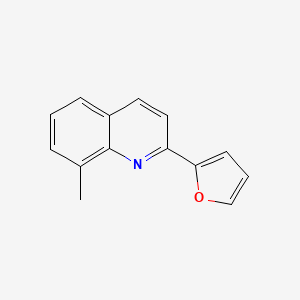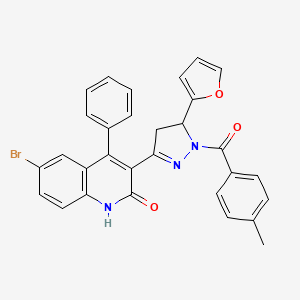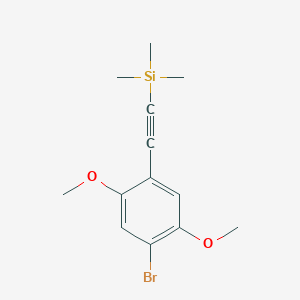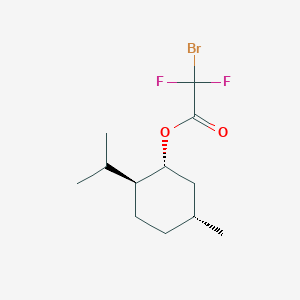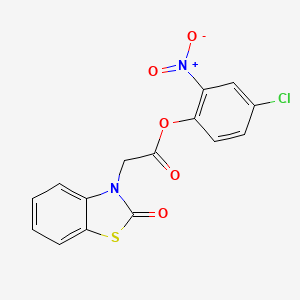![molecular formula C15H11NO5 B14116976 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone typically involves the condensation of benzo[d][1,3]dioxole derivatives with nitrophenyl ethanone precursors. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide.
Friedel-Crafts Acylation: This method involves the acylation of benzo[d][1,3]dioxole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate, sulfuric acid
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Major Products Formed:
Reduction: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-aminophenyl)ethanone
Oxidation: Benzo[d][1,3]dioxole-5,6-quinone derivatives
Substitution: Various substituted benzo[d][1,3]dioxole derivatives
Applications De Recherche Scientifique
1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzo[d][1,3]dioxole ring may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-phenylethanone
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylphenyl)ethanone
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)ethanone
Comparison: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C15H11NO5 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H11NO5/c17-13(7-10-1-4-12(5-2-10)16(18)19)11-3-6-14-15(8-11)21-9-20-14/h1-6,8H,7,9H2 |
Clé InChI |
SIYSHNUTGKYGHH-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14116900.png)
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)
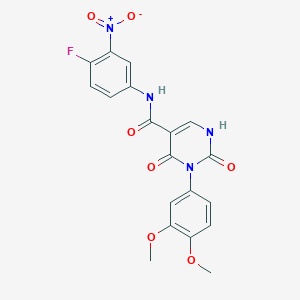

![CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)](/img/structure/B14116921.png)
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
